molecular formula C13H24N2O11 B3325359 Lactosylurea C-13 CAS No. 210408-00-7

Lactosylurea C-13

Cat. No.: B3325359
CAS No.: 210408-00-7
M. Wt: 385.33 g/mol
InChI Key: KYDLAYNPAKYQJH-VZMPMAQGSA-N
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Description

Lactosylurea C-13 is a compound with the molecular formula C13H24N2O11. It is a derivative of lactose, where the lactose molecule is bonded to a urea molecule that is labeled with the non-radioactive isotope carbon-13. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactosylurea C-13 can be synthesized by heating lactose and urea together at temperatures ranging from 70 to 110°C with minimal water. During the reaction, water is eliminated to form the desired product . The reaction can be carried out in a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The crude reaction product is then purified using various techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lactosylurea C-13 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Lactosylurea C-13 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of lactosylurea C-13 involves its interaction with specific enzymes and molecular targets. For example, in the Urea Breath Test, the compound is cleaved by the enzyme urease produced by Helicobacter pylori, resulting in the formation of carbon dioxide and ammonia . The carbon dioxide is then absorbed into the blood and exhaled in the breath, where it can be measured to confirm the presence of the bacteria.

Comparison with Similar Compounds

Lactosylurea C-13 can be compared with other similar compounds, such as:

This compound is unique due to its specific labeling with carbon-13, which makes it particularly useful in NMR spectroscopy and other analytical techniques.

Properties

IUPAC Name

[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i13+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLAYNPAKYQJH-VZMPMAQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N[13C](=O)N)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210408-00-7
Record name Lactosylurea C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210408007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTOSYLUREA C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HBY9BGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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